Specific Scientific Field: Organic Chemistry
Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid is used as a reagent in organic synthesis . It’s particularly useful in reactions that require a carboxylic acid with a bulky tert-butyl group .
Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves reacting 5-bromonicotinic acid with tert-butylmagnesium chloride in tetrahydrofuran under an inert nitrogen atmosphere .
Results or Outcomes: The reaction yields 5-Tert-butylnicotinic acid, which can then be used in further reactions .
Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This is a crucial step in many organic synthesis procedures.
Results or Outcomes: The method facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .
Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the synthesis of N-heterocycles via sulfinimines . This method offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves the use of enantiopure tert-butanesulfinamide .
Results or Outcomes: The reaction yields structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
Specific Scientific Field: Biochemistry
Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the biosynthesis of nicotinic acid . This is a crucial step in many biochemical processes.
Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. coli capable of two-site expression of nitrilase for the hydrolysis of 3-cyanopyridine to nicotinic acid .
Results or Outcomes: The reaction yields nicotinic acid, which can then be used in further reactions .
5-Tert-butylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the fifth position of the pyridine ring. This compound is notable for its unique structural attributes, which include a carboxylic acid functional group and a bulky tert-butyl substituent. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and solubility properties. Its chemical structure can be represented as follows:
This compound is part of a broader class of nicotinic acid derivatives that have garnered interest for their potential applications in medicinal chemistry and materials science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-tert-butylnicotinic acid exhibits various biological activities. It has been studied for its potential effects on:
The synthesis of 5-tert-butylnicotinic acid can be achieved through several methods:
These methods illustrate the compound's accessibility for research and industrial applications.
5-Tert-butylnicotinic acid has potential applications in various fields:
Studies examining the interactions of 5-tert-butylnicotinic acid with biological targets are crucial for understanding its pharmacological profile. Research has focused on:
Several compounds share structural similarities with 5-tert-butylnicotinic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Nicotinic Acid | Pyridine ring with carboxylic group | Lacks bulky substituents; primarily used in vitamin B3 synthesis. |
3-Tert-butylpyridine | Pyridine ring with tert-butyl at position 3 | No carboxylic group; used as a ligand in coordination chemistry. |
4-Tert-butylpyridine | Pyridine ring with tert-butyl at position 4 | Similar lipophilicity but different receptor interaction profiles. |
2-Tert-butylpyridine | Pyridine ring with tert-butyl at position 2 | Less sterically hindered; different reactivity patterns compared to 5-tert-butylnicotinic acid. |
The presence of the carboxylic group and the specific positioning of the tert-butyl group at the fifth position contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.
Irritant